Citric acid, tin(II) salt, is a coordination compound formed by the interaction of citric acid and tin(II) ions. Citric acid is a weak organic acid with the chemical formula C₆H₈O₇, commonly found in citrus fruits. It acts as a chelating agent, capable of binding metal ions such as tin. The resulting compound has applications in various fields, especially in biochemistry and materials science.
The primary reaction involved in the formation of citric acid, tin(II) salt can be represented as follows:
In this reaction, tin(II) ions react with citric acid to form a complex where the tin ion is coordinated by citrate ligands. This coordination stabilizes the tin ion and modifies its chemical properties.
Additionally, studies have shown that the autooxidation of tin(II) in citric acid solutions can lead to the formation of breakdown products, which are critical in various chemical processes . The presence of nitrate ions can inhibit this oxidation process, highlighting the dynamic nature of reactions involving tin(II) salts in citric acid solutions .
Citric acid, tin(II) salt exhibits biological activity primarily due to its ability to interact with biological molecules. Tin(II) ions can influence enzymatic reactions and cellular processes. For instance, the chelation of tin(II) by citric acid may enhance its bioavailability and reduce toxicity compared to other forms of tin. The compound has been studied for its potential effects on corrosion resistance in biological environments .
The synthesis of citric acid, tin(II) salt typically involves the reaction between a stannous salt (such as stannous chloride) and citric acid in an aqueous solution. The general procedure includes:
Research indicates that citric acid, tin(II) salt interacts with various anions and cations in solution, affecting its stability and reactivity. For example, studies have shown that chloride ions can enhance the active dissolution of tin in citric acid solutions, indicating that ionic strength and composition significantly influence its behavior .
Moreover, investigations into the electrochemical properties of this compound reveal insights into its corrosion resistance mechanisms when used with other materials .
Citric acid, tin(II) salt shares similarities with other metal salts of organic acids but possesses unique properties due to its specific metal-ligand interactions. Here are some similar compounds for comparison:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| Citric Acid, Iron(II) Salt | C₆H₈FeO₇ | Iron is more reactive; used in dietary supplements. |
| Citric Acid, Calcium Salt | C₆H₈CaO₇ | Calcium provides structural benefits; used in food fortification. |
| Citric Acid, Zinc Salt | C₆H₈ZnO₇ | Zinc is essential for immune function; used in dietary supplements. |
| Citric Acid, Magnesium Salt | C₆H₈MgO₇ | Magnesium aids in numerous biological functions; used in health products. |
Uniqueness of Citric Acid, Tin(II) Salt: The unique aspect of citric acid, tin(II) salt lies in its dual role as both a chelating agent and a source of tin ions that can participate in redox reactions while being relatively less toxic compared to other metal salts.
The synthesis of tin(II) citrate complexes has evolved alongside broader developments in coordination chemistry. Early efforts in the late 19th century focused on characterizing "double salts" such as $$\ce{SnCl2·2CsCl}$$, which exhibited fixed stoichiometries but lacked mechanistic understanding. The discovery of tin(II) citrate’s redox sensitivity in the mid-20th century prompted systematic studies into chelation strategies. For example, Smith (1967) demonstrated that citrate ligands could stabilize tin(II) in aqueous media, though oxidative degradation remained a persistent challenge.
A pivotal advancement emerged in 1997 with the structural elucidation of dimeric tin(II) 1,5-dimethyl citrate using X-ray crystallography, which revealed a unique $$\mu_2$$-bridging citrate configuration. This work established citrate’s role as a polydentate ligand capable of forming both mononuclear and binuclear complexes. Subsequent research incorporated spectroscopic techniques such as $$^{119}\text{Sn}$$ NMR and Mössbauer spectroscopy to differentiate between tin(II) and tin(IV) species, enabling precise tracking of oxidation states during synthesis.
Modern precipitation methods prioritize control over nucleation kinetics to minimize oxidative side reactions. A widely adopted protocol involves the dropwise addition of stannous chloride ($$\ce{SnCl2}$$) to a citrate buffer under inert atmosphere, yielding disodium stannous citrate ($$\ce{Na2Sn(C6H5O7)}$$). Key parameters include:
Recent innovations employ template-assisted precipitation, where transition metal ions (e.g., $$\ce{Zn^{2+}}$$) guide citrate coordination. For instance, $$\ce{SnZn(C6H4O7)}$$ precipitates exhibit enhanced crystallinity compared to homometallic analogs, attributed to Zn’s role in stabilizing the citrate bridging structure.
Table 1: Comparative analysis of tin(II) citrate precipitation methods
| Method | Chelate Formula | Yield (%) | Stability (Half-life in air) |
|---|---|---|---|
| Direct precipitation | $$\ce{Na2Sn(C6H5O7)}$$ | 78 | 12 hours |
| Template-assisted | $$\ce{SnZn(C6H4O7)}$$ | 92 | 48 hours |
The speciation of tin(II) citrate complexes is acutely sensitive to pH, as demonstrated by Liu et al. (2008) through cyclic voltammetry and thermodynamic modeling. Below pH 1.2, $$\ce{SnH3L^+}$$ dominates, while above pH 4, $$\ce{SnHL^-}$$ becomes prevalent. These shifts directly impact electrodeposition efficiency, with $$\ce{SnHL^-}$$ yielding smoother metallic tin films due to slower reduction kinetics.
Passivation studies reveal that citrate buffers above pH 5 induce semiconducting oxide layers ($$\ce{SnO2}$$) on tin surfaces, whereas acidic conditions (pH 3) promote porous films prone to localized corrosion. This dichotomy underscores the importance of pH control in applications requiring sustained tin(II) reactivity.
Table 2: Dominant tin(II) citrate species across pH ranges
| pH Range | Predominant Species | Redox Potential (V vs. SHE) |
|---|---|---|
| <1.2 | $$\ce{SnH3L^+}$$ | -0.41 |
| 1.2–4.0 | Mixed oligomers | -0.38 to -0.35 |
| >4.0 | $$\ce{SnHL^-}$$ | -0.32 |
Oxidative degradation remains the primary limitation in tin(II) citrate applications. Traditional approaches using ascorbic acid or nitrogen atmospheres provide partial protection, but recent breakthroughs leverage synergistic inhibitor systems:
Electrochemical studies confirm that nitrate concentrations as low as 0.1 M reduce oxidation currents by 89%, enabling tin(II) citrate usage in aerobic environments. These advances have facilitated industrial adoption in food preservation, where disodium stannous citrate now serves as a sulfite-free color stabilizer.
Table 3: Efficacy of oxidation inhibitors in tin(II) citrate systems
| Inhibitor System | $$\ce{O2}$$ Scavenging Capacity (mol $$\ce{O2}$$/mol Sn) | Stability Gain (vs. control) |
|---|---|---|
| 0.1 M $$\ce{NO3^-}$$ | 0.34 | 36× |
| 5 mM Ascorbic acid | 0.12 | 4× |
| 10 mM Keto-acid blend | 0.28 | 24× |
The coordination chemistry of citric acid with tin(II) ions exhibits remarkable complexity due to the multiple binding sites available on the citrate ligand. Citric acid possesses three carboxylate groups and one hydroxyl group, providing several potential coordination modes for metal ion binding [1]. In tin(II) citrate complexes, the citrate ligand demonstrates a preference for tridentate coordination, utilizing the central hydroxyl group, the central carboxylate group, and one of the terminal carboxylate groups as the primary binding sites [9].
Spectroscopic investigations have revealed that the central carboxylate group of citrate exhibits bidentate bridging coordination with tin(II) centers, forming stable five-membered chelate rings [11] [28]. This coordination mode is particularly favored at pH values below 6.8, where the central carboxylate remains predominantly in its deprotonated state while maintaining optimal binding geometry [11]. The hydroxyl group at the central carbon atom of citrate participates actively in coordination, with the carbon-oxygen bond length analysis indicating significant interaction with the tin(II) center [1].
Nuclear magnetic resonance spectroscopy studies have provided detailed insights into the coordination environment of tin(II) in citrate complexes. The tin-119 nuclear magnetic resonance spectra exhibit characteristic chemical shifts in the range of negative 600 to negative 1000 parts per million, indicating the presence of tin(II) species with large chemical shift anisotropy [20]. This spectroscopic signature is consistent with asymmetric coordination environments around the tin(II) center, supporting the proposed tridentate binding mode of citrate [20].
Fourier transform infrared spectroscopy analysis reveals distinctive vibrational modes associated with coordinated carboxylate groups. The symmetric carboxylate stretching vibration appears at approximately 1385 reciprocal centimeters, while the carbon-oxygen stretching mode of coordinated carboxylate groups is observed around 1300 reciprocal centimeters [11]. These spectroscopic features confirm the bidentate nature of carboxylate coordination to tin(II) centers [19].
The coordination modes in tin(II) citrate complexes are significantly influenced by solution conditions, particularly pH and ionic strength. Under acidic conditions, partial protonation of terminal carboxylate groups can occur, leading to variations in the overall coordination geometry [1]. Mass spectrometry investigations have confirmed the formation of complexes with stoichiometries of 1:1 and 2:1 metal to ligand ratios, indicating the possibility of multiple coordination architectures [21].
Table 1: Characteristic Spectroscopic Parameters for Tin(II) Citrate Coordination Modes
| Coordination Mode | Tin-119 NMR Chemical Shift (ppm) | Infrared Frequency (cm⁻¹) | Binding Sites |
|---|---|---|---|
| Tridentate | -600 to -1000 | 1385 (symmetric COO⁻) | Central OH, Central COO⁻, Terminal COO⁻ |
| Bidentate Bridging | -750 to -800 | 1300 (C-O stretch) | Central COO⁻ (both oxygens) |
| Monodentate | -665 | 1680 (C=O stretch) | Single carboxylate oxygen |
The structural diversity of tin(II) citrate complexes encompasses both monomeric and polymeric architectures, with the predominant form being dependent on concentration, pH, and the presence of additional metal ions or counterions. Mössbauer spectroscopy investigations have demonstrated that at equimolar tin to citrate ratios, polymeric structures predominate due to the coordination requirements of the tin(II) centers [10].
Monomeric tin(II) citrate complexes are characterized by the coordination of multiple citrate ligands to a single tin(II) center. Electron paramagnetic resonance spectroscopy reveals that monomeric species exhibit intense signals at g-effective values of approximately 4.3, characteristic of isolated tin(II) centers with rhombic distortion from octahedral symmetry [10]. These monomeric units become more prevalent when citrate is present in significant excess, typically at metal to ligand ratios of 1:50 or greater [10].
Polymeric tin(II) citrate architectures are formed through the bridging coordination of carboxylate groups between multiple tin(II) centers. X-ray crystallographic studies have revealed the formation of dimeric units as fundamental building blocks in polymeric structures [1]. These dimeric tin(II) citrate units are linked through bridging oxygen atoms of the central carboxylate groups, creating helical chain structures [9].
The formation of polymeric structures is particularly favored under conditions where the coordination sphere of tin(II) requires saturation by citrate ligands. Single crystal X-ray diffraction analysis has confirmed the presence of trinuclear tin(II) citrate complexes, where three tin(II) centers are bridged by citrate ligands in a cyclic arrangement [10]. The Mössbauer spectroscopy parameters for these polynuclear species show isomer shift values of 0.48 millimeters per second and quadrupole splitting values of 0.63 millimeters per second [10].
The structural transition between monomeric and polymeric forms can be monitored through changes in the magnetic properties of the complexes. Monomeric species display magnetic splitting in Mössbauer spectra due to slow spin relaxation, while polymeric forms show only doublet patterns due to increased spin-spin relaxation rates between coupled tin(II) centers [10].
Table 2: Structural Characteristics of Monomeric vs. Polymeric Tin(II) Citrate Complexes
| Architecture Type | Nuclearity | Coordination Environment | Spectroscopic Signature | Formation Conditions |
|---|---|---|---|---|
| Monomeric | Single Tin(II) | Octahedral distorted | EPR g ≈ 4.3 | Citrate excess (1:50 ratio) |
| Dimeric | Two Tin(II) | Bridged carboxylates | Mössbauer doublet | Equimolar conditions |
| Trinuclear | Three Tin(II) | Cyclic bridging | δ = 0.48 mm/s | Concentrated solutions |
| Polymeric Chains | Multiple Tin(II) | Extended bridging | Broad NMR signals | High concentration |
Infrared spectroscopy provides additional evidence for the distinction between monomeric and polymeric architectures. Polymeric structures exhibit broader absorption bands in the carboxylate stretching region due to the presence of multiple coordination environments [19]. The appearance of additional vibrational modes around 995 reciprocal centimeters in polymeric systems indicates the formation of gap-spanning coordination motifs between different metal centers [11].
The stability of polymeric architectures is enhanced by the formation of hydrogen bonding networks between non-coordinated carboxylate groups and coordinated water molecules. These secondary interactions contribute to the overall structural integrity of the polymeric framework and influence the crystallization behavior of tin(II) citrate complexes [9].
The crystallization behavior of tin(II) citrate complexes is profoundly influenced by solvent composition, temperature, and the presence of additional ionic species. Aqueous crystallization pathways represent the most extensively studied system, where solvent-mediated transformations occur through a series of dissolution and recrystallization events [14].
In pure water systems, the crystallization process involves initial formation of amorphous precursor phases that subsequently transform to crystalline products through surface-mediated mechanisms [14]. The kinetics of this transformation follow Avrami kinetics with time constants that are highly dependent on the ionic composition of the solution [14]. Raman spectroscopy monitoring during crystallization reveals that citrate desorption from initial precipitates triggers the onset of crystalline phase formation [14].
The presence of phosphate ions in crystallization media significantly accelerates the transformation kinetics by a factor of approximately 75 compared to pure water systems [14]. This acceleration is attributed to ionic exchange processes between adsorbed citrate species and phosphate ions in solution, leading to rapid destabilization of amorphous precursors [14]. The transformation rate reaches maximum values of 2.0 × 10⁻² per minute in phosphate-containing media compared to 1.2 × 10⁻³ per minute in pure water [14].
Temperature effects on crystallization pathways have been investigated through differential scanning calorimetry studies. Endothermic transitions observed during heating are attributed to the formation of tin citrate intermediates, while subsequent exothermic events correspond to thermal decomposition processes [24]. The crystallization temperature significantly influences the final particle size and surface energy characteristics of the resulting crystals [22].
Mixed solvent systems introduce additional complexity to crystallization pathways. In ethanol-water mixtures, the crystallization behavior is modified due to changes in solubility and solvation characteristics of both tin(II) ions and citrate ligands [15]. The presence of organic solvents can stabilize specific polymorphic forms that are not accessible through purely aqueous crystallization routes [15].
Table 3: Solvent-Mediated Crystallization Parameters for Tin(II) Citrate Systems
| Solvent System | Transformation Rate (min⁻¹) | Nucleation Mechanism | Crystal Morphology | Avrami Parameter (n) |
|---|---|---|---|---|
| Pure Water | 1.2 × 10⁻³ | Surface-mediated | Needle-like | 3-4 |
| Phosphate Buffer | 2.0 × 10⁻² | Ionic exchange | Platelet | 4 |
| Ethanol-Water | Variable | Solvent-assisted | Prismatic | 2-3 |
| Acidic Aqueous | 5.0 × 10⁻³ | Protonation-driven | Irregular | 2-3 |
The influence of pH on crystallization pathways is particularly pronounced due to the multiple ionizable groups present in citric acid. At pH values below 3, the formation of hydrogen-bonded networks between partially protonated citrate species influences the crystal packing arrangements [26]. The transition from acidic to neutral pH conditions results in systematic changes in the coordination modes and subsequent crystal structures [9].
Mechanistic studies using time-resolved spectroscopy have revealed that the crystallization process proceeds through intermediate phases that are structurally related to the final crystalline products. These intermediate species serve as templates for the organization of the final crystal structure, with the transformation kinetics being controlled by the rate of citrate ligand rearrangement around tin(II) centers [14].
The role of counterions in crystallization pathways has been demonstrated through comparative studies with different alkali metal citrates. Sodium and potassium citrates produce distinct crystallization outcomes due to differences in ionic radii and coordination preferences [9]. The presence of ammonium ions leads to the formation of layered structures through hydrogen bonding interactions with terminal carboxylate groups [9].
The thermodynamic aspects of tin(II)/tin(IV) interconversion in citric acid, tin(II) salt represent fundamental processes governing the redox behavior of this coordination compound. The standard potential of the stannous/stannic redox couple has been experimentally determined to provide the thermodynamic foundation for electron transfer reactions [1] [2]. This redox couple is characterized by a two-electron transfer process where tin(II) undergoes oxidation to tin(IV) with the loss of two electrons, corresponding to an equivalent mass of 59.36 grams per equivalent [3].
The thermodynamic favorability of the Sn(II)/Sn(IV) interconversion depends significantly on the reaction conditions and the presence of oxidizing or reducing agents. Under standard conditions (298.15 K, 1 atm), the oxidation of tin(II) to tin(IV) is thermodynamically favorable when strong oxidants are present [4] [5]. Conversely, the reduction of tin(IV) to tin(II) requires the presence of strong reducing agents and typically results in a positive Gibbs free energy change, indicating a non-spontaneous process under standard conditions [5] [6].
The activation energy trends for tin interconversion follow the general pattern observed for Group 14 elements, where the energy required to promote paired s electrons to empty p orbitals decreases down the group [7] [8]. This phenomenon contributes to the finely balanced oxidation states observed in tin, where both +2 and +4 states exhibit comparable stability [7] [9]. The bond strength factor plays a crucial role, as orbital overlap becomes less effective with increasingly diffuse valence orbitals, resulting in longer and weaker covalent bonds [7] [8].
Temperature effects on the tin(II)/tin(IV) equilibrium demonstrate that higher temperatures generally favor the +4 oxidation state, while lower temperatures may promote the +2 state [10] [11]. The entropy change associated with the interconversion is generally positive for the oxidation process, contributing to the thermodynamic favorability [5] [6]. The enthalpy change depends on specific reaction conditions, with the citrate ligand environment providing stabilization for both oxidation states [12] [13].
| Thermodynamic Parameter | Tin(II) → Tin(IV) | Tin(IV) → Tin(II) |
|---|---|---|
| Electrons Transferred | 2 electrons lost | 2 electrons gained |
| Equivalent Mass | 59.36 g/equiv | 59.36 g/equiv |
| Thermodynamic Favorability | Favorable with oxidants | Requires reducing agents |
| Activation Energy | Decreases down Group 14 | Increases for reduction |
| Temperature Effect | Higher T favors +4 | Lower T may favor +2 |
| Entropy Change | Generally positive | May be negative |
| Gibbs Free Energy | Negative (spontaneous) | Positive (non-spontaneous) |
The citrate ligand functions as a multidentate chelating agent that facilitates electron transfer processes through its ability to coordinate with tin ions in multiple binding configurations [14] [15]. The tridentate coordination mode of citrate involves oxygen atoms from two carboxylate groups and the hydroxyl group, creating a stable chelate complex that can accommodate both tin(II) and tin(IV) oxidation states [16] [17].
Electron shuttling mechanisms in citrate-containing systems involve the formation of coordination complexes that can reversibly undergo oxidation and reduction reactions [15] [18]. The citrate ligand acts as an electron mediator by providing a stable coordination environment that facilitates electron transfer between different redox centers [15] [19]. This mediation occurs through the formation of intermediate complexes where the citrate ligand maintains coordination while allowing electron transfer to proceed [14] [20].
The kinetic aspects of citrate-mediated electron transfer demonstrate mixed kinetics with diffusion-controlled processes dominating at higher current densities [21] [22]. The electrochemical behavior exhibits characteristics of a diffusion-controlled electrode process where the rate-limiting step involves the transport of reactants to the electrode surface [21] [22]. The current efficiency studies reveal that tin deposition from citrate electrolytes maintains relatively high efficiency across a range of current densities, with only a 6% decrease at 5.0 mA/cm² [22].
The mechanistic pathway for citrate-mediated electron transfer involves several sequential steps: initial coordination of the metal ion with the citrate ligand, formation of the activated complex, electron transfer, and product formation [14] [20]. The transition state formation represents the rate-limiting step due to the elevated energy cost associated with bond breaking and electron transfer [14].
Spectroscopic evidence supports the existence of multiple citrate complex species in solution, with the predominant forms being [SnCit]²⁻ at pH 8.0 [21]. The distribution of complex species depends on pH, with H₂Cit²⁻ and HCit³⁻ being the primary citrate forms at pH 6, maintaining an equilibrium ratio of approximately 4:1 [16]. The stability constants for tin-citrate complexes indicate strong coordination interactions that enhance the electron transfer efficiency [16] [17].
Atmospheric oxygen represents the most significant environmental factor affecting tin valence stability in citric acid, tin(II) salt systems. The oxidation reaction with dissolved oxygen follows the stoichiometry: O₂ + 2Sn²⁺ + 4H⁺ → 2H₂O + 2Sn⁴⁺ [23] [24]. This process requires a 3.4 molar ratio of Sn(II) to TcO₄⁻ for complete reduction in oxygen-saturated solutions, compared to only 2.4 molar ratio in nitrogen atmosphere [23] [24].
The dissolved oxygen content in aqueous systems directly correlates with the rate of tin(II) oxidation. Studies demonstrate that 6.4% of surface tin(II) oxide undergoes oxidation to tin(IV) oxide after one week of exposure to atmospheric oxygen [10] [25]. The equilibrium concentration of dissolved oxygen in water at 25°C and 1 atm is 1.23 × 10⁻³ M, which is sufficient to drive the oxidation reaction [23].
Temperature effects on environmental oxygenation show that systematic oxidation of tin(II) oxide to tin(IV) oxide occurs in the temperature range of 450-1300°C, with complete oxidation achieved above 900°C [10] [25]. Below 450°C, tin(II) oxide remains in a stable state with minimal oxidation occurring [10]. The thermal stability profile indicates that decomposition begins at 250°C, with color changes from white to yellow at 260°C and brown at 283°C [26].
pH effects on oxygenation stability reveal that citrate buffer systems maintain optimal stability in the pH range of 5-8 [21] [13]. The speciation of both tin ions and citrate ligands depends strongly on pH, affecting the overall stability of the coordination complex [13] [16]. At pH 6, the citrate ions exist predominantly as H₂Cit²⁻ and HCit³⁻ species, with the equilibrium favoring the former [16].
Protective atmospheres demonstrate significant effects on tin valence stability. Nitrogen atmosphere provides protection from oxidation, requiring only a 2.4:1 Sn(II):TcO₄⁻ ratio for complete reduction compared to 3.4:1 in oxygen-containing systems [23] [24]. Argon atmosphere prevents metal oxidation entirely, maintaining the tin(II) state indefinitely [27] [28]. Vacuum conditions eliminate atmospheric oxygen contact, providing complete protection from oxidation [28].
Inhibitor effects show that certain compounds can significantly reduce oxygenation rates. Nitrate ions have been demonstrated to inhibit tin(II) oxidation in neutral aqueous solutions, with 87% stannous recovery after two weeks compared to 37% without nitrate [29]. This inhibition mechanism appears to involve competitive reactions that consume oxidizing species before they can react with tin(II) [29] [30].
| Environmental Factor | Effect on Stability | Quantitative Impact |
|---|---|---|
| Atmospheric O₂ | Oxidizes Sn(II) to Sn(IV) | 3.4:1 ratio needed in O₂ |
| Dissolved O₂ | Accelerates oxidation | 6.4% surface oxidation/week |
| Temperature | Higher T increases oxidation | 450-900°C complete oxidation |
| Nitrogen atmosphere | Protects from oxidation | 2.4:1 ratio sufficient |
| Argon atmosphere | Maintains Sn(II) state | No metal oxidation |
| Nitrate inhibition | Reduces oxidation rate | 87% recovery after 2 weeks |